molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4

3-Bromo-2,4,6-trimethylpyridine

Cat. No. B1292849
CAS RN: 23079-73-4
M. Wt: 200.08 g/mol
InChI Key: HDIJRNSEQXUVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4,6-trimethylpyridine (3-BrTMP) is an organobromine compound that has been widely studied in recent years due to its unique properties and potential applications in a variety of fields. 3-BrTMP is a colorless solid with a molecular weight of 213.94 g/mol. It is a highly reactive compound, and its reactivity makes it useful in many applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Chemistry

  • Suzuki–Miyaura Cross-Coupling Reaction

    3-Bromo-2,4,6-trimethylpyridine serves as a starting material in the Suzuki–Miyaura cross-coupling reaction, facilitating the synthesis of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines. This process allows for high yield and the construction of diarylpyridines, which are otherwise challenging to access (Błachut et al., 2016).

  • Antiangiogenic Activity

    this compound is a key intermediate in the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols. These compounds, developed through a novel synthetic strategy, have demonstrated high levels of antiangiogenic and antitumor activities, indicating potential as antiangiogenic agents (Kim et al., 2014).

Optoelectronic Applications

  • Synthesis of Optoelectronic Materials: this compound is used in the synthesis of 3,5-dicyano-2,4,6-trimethylpyridine, a promising precursor for novel optoelectronic functional materials. This synthesis is achieved through photoinduced aromatization, highlighting its role in the development of advanced materials (Zhenhe, 2007).

Supramolecular Chemistry

  • Halogen Bonding and Supramolecular Assembly: In the field of supramolecular chemistry, bromo-substituted derivatives of this compound are used to form macrocyclic structures. These structures, facilitated by halogen bonding, are significant for studying the aggregation and formation of complex molecular architectures (Mocilac & Gallagher, 2014).

Safety and Hazards

When handling 3-Bromo-2,4,6-trimethylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-bromo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJRNSEQXUVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648817
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23079-73-4
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4,6-trimethylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4,6-trimethylpyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,4,6-trimethylpyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,4,6-trimethylpyridine
Reactant of Route 5
3-Bromo-2,4,6-trimethylpyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,4,6-trimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.